5-Nitro-2-propoxybenzoic acid
Overview
Description
5-Nitro-2-propoxybenzoic acid is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-propoxybenzoic acid typically involves the nitration of 2-propoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product. The general reaction scheme is as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for the addition of reagents and temperature monitoring can improve yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-propoxybenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
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Reduction
Reagents: Iron (Fe), hydrochloric acid (HCl), or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon)
Conditions: Room temperature to moderate heating
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Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Elevated temperatures, polar aprotic solvents
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Esterification
Reagents: Alcohols, acid catalysts (e.g., sulfuric acid)
Conditions: Reflux
Major Products Formed
Reduction: 5-Amino-2-propoxybenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Esterification: Esters of this compound
Scientific Research Applications
5-Nitro-2-propoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various derivatives and intermediates in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-propoxybenzoic acid involves its interaction with biological molecules through its nitro and carboxylic acid groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- 2-Propoxybenzoic acid
Uniqueness
5-Nitro-2-propoxybenzoic acid is unique due to the presence of both a nitro group and a propoxy group on the benzoic acid core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other nitrobenzoic acids. The propoxy group increases the compound’s lipophilicity, potentially enhancing its interaction with biological membranes and proteins .
Properties
IUPAC Name |
5-nitro-2-propoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPYVAARUVZKNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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